molecular formula C17H10BrFN2O3 B4886791 1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4886791
M. Wt: 389.2 g/mol
InChI Key: VOXSUKBPNPIKSG-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BFPBT, is a novel pyrimidine derivative that has attracted significant attention in the field of medicinal chemistry. BFPBT is a potential drug candidate due to its unique chemical structure and promising biological activities.

Mechanism of Action

The exact mechanism of action of 1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it has been suggested that this compound exerts its biological activities by modulating various signaling pathways. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer cell growth. This compound has also been reported to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit significant biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9. In addition, this compound has been reported to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Advantages and Limitations for Lab Experiments

1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is relatively easy to synthesize and is available in good yield. This compound exhibits potent biological activities at low concentrations, making it an attractive candidate for drug development. However, there are also some limitations associated with this compound. For example, its solubility in water is relatively low, which may limit its use in certain applications. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.

Future Directions

There are several future directions for the research on 1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. First, more studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Second, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water. Third, this compound could be used as a lead compound for the development of more potent and selective derivatives. Fourth, more studies are needed to evaluate the toxicity and pharmacokinetics of this compound in vivo. Finally, this compound could be used in combination with other drugs to enhance their therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-bromoaniline with 4-fluorobenzaldehyde in the presence of glacial acetic acid and concentrated sulfuric acid to yield this compound. The reaction is carried out at room temperature and the product is obtained in good yield (over 80%) after recrystallization.

Scientific Research Applications

1-(3-bromophenyl)-5-(4-fluorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, anti-viral, and anti-fungal properties. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It also exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.

properties

IUPAC Name

(5E)-1-(3-bromophenyl)-5-[(4-fluorophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O3/c18-11-2-1-3-13(9-11)21-16(23)14(15(22)20-17(21)24)8-10-4-6-12(19)7-5-10/h1-9H,(H,20,22,24)/b14-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXSUKBPNPIKSG-RIYZIHGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)F)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)F)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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